molecular formula C19H18N2O5S B2922999 3-(3-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 900009-64-5

3-(3-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2922999
CAS No.: 900009-64-5
M. Wt: 386.42
InChI Key: NLTBZKQQYFPEFA-UHFFFAOYSA-N
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Description

“3-(3-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been developed and utilized as anticancer agents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Benzofuran carboxamide derivatives, including 3-(3-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide, have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using techniques like NMR, IR, Mass, and X-ray crystallography (Lavanya, Sribalan, & Padmini, 2017).

Microwave-Assisted Synthesis for Biologically Active Compounds

  • A study focused on the microwave-assisted synthesis of benzofuran-2-carboxamides, including variants similar to the subject compound, for their potential in vivo anti-inflammatory, analgesic, and antipyretic activities. This approach highlights the medicinal significance of such compounds (Xie et al., 2014).

Innovative Synthesis Techniques

  • The Ugi four-component reaction has been used for creating a diverse range of functionalized benzofuran-2-carboxamides. This method showcases an advanced approach to synthesizing compounds like this compound, enhancing the potential for creating biologically active compounds (Han, Wu, & Dai, 2014).

Role in Calcium Complex Formation

  • Research on carboxylate-containing polyamides, related to benzofuran-2-carboxamide derivatives, has been conducted to understand their role in forming calcium complexes. This is significant for applications in biomineralization and material science (Ueyama et al., 1998).

Inhibitory Effects on Tumor Cell Lines

  • Certain carboxamide derivatives, including benzofuran-related ones, have demonstrated moderate inhibitory effects on tumor cell lines, suggesting their potential application in cancer research (Popsavin et al., 2002).

Antimicrobial Screening of Derivatives

  • New series of benzofuran-2-carboxamide derivatives have been synthesized and subjected to in vitro antimicrobial screening. These derivatives, related to the subject compound, exhibited antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020).

Mechanism of Action

While specific information about the mechanism of action of “3-(3-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide” is not available, benzofuran derivatives have been shown to have extraordinary inhibitory potency against a panel of human cancer cell lines .

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Properties

IUPAC Name

3-[(3-propan-2-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-11(2)27(24,25)13-7-5-6-12(10-13)19(23)21-16-14-8-3-4-9-15(14)26-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTBZKQQYFPEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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